molecular formula C11H10N2O3 B11781447 3-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

3-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Cat. No.: B11781447
M. Wt: 218.21 g/mol
InChI Key: DAQAWFSHWQMPQR-UHFFFAOYSA-N
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Description

3-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid typically involves the condensation of 3-methyl-2-oxo-2,3-dihydro-1H-imidazole with benzoic acid derivatives under specific reaction conditions. One common method involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

3-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione
  • 3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione

Uniqueness

Compared to similar compounds, 3-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid may exhibit unique properties such as different biological activities or chemical reactivity due to the specific substitution pattern on the imidazole ring .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

3-(3-methyl-2-oxoimidazol-1-yl)benzoic acid

InChI

InChI=1S/C11H10N2O3/c1-12-5-6-13(11(12)16)9-4-2-3-8(7-9)10(14)15/h2-7H,1H3,(H,14,15)

InChI Key

DAQAWFSHWQMPQR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN(C1=O)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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